4-Cyclopropyl-N,N-dimethylpiperidin-4-amine
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Overview
Description
4-Cyclopropyl-N,N-dimethylpiperidin-4-amine is an organic compound with the molecular formula C10H20N2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is known for its unique structural features, including a cyclopropyl group attached to the piperidine ring, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-N,N-dimethylpiperidin-4-amine typically involves the reaction of 4-piperidone with cyclopropylamine and dimethylamine. The reaction is carried out under basic conditions, often using sodium cyanoborohydride as a reducing agent . The process can be summarized as follows:
Starting Materials: 4-piperidone, cyclopropylamine, dimethylamine.
Reaction Conditions: Basic conditions, sodium cyanoborohydride as a reducing agent.
Product: this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-N,N-dimethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-Cyclopropyl-N,N-dimethylpiperidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The cyclopropyl group and the dimethylamino group play crucial roles in its binding affinity and selectivity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylpiperidin-4-amine: Similar structure but lacks the cyclopropyl group.
N-Cyclopropyl-N-ethyl-3,5-dimethylpiperidin-4-amine: Contains additional ethyl and methyl groups.
Uniqueness
4-Cyclopropyl-N,N-dimethylpiperidin-4-amine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior .
Properties
Molecular Formula |
C10H20N2 |
---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
4-cyclopropyl-N,N-dimethylpiperidin-4-amine |
InChI |
InChI=1S/C10H20N2/c1-12(2)10(9-3-4-9)5-7-11-8-6-10/h9,11H,3-8H2,1-2H3 |
InChI Key |
AUHWXKRWOJNDOM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1(CCNCC1)C2CC2 |
Origin of Product |
United States |
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